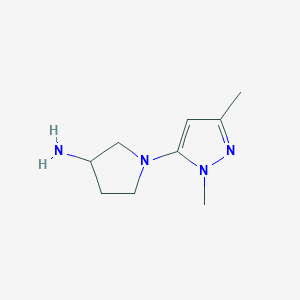

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7-5-9(12(2)11-7)13-4-3-8(10)6-13/h5,8H,3-4,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVTHUVFQQZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCC(C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylpyrazole with a suitable pyrrolidine derivative can be carried out in the presence of a base and a solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings.

Scientific Research Applications

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may be explored for its therapeutic potential in treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

- Structural Differences: Replaces the pyrazole ring with a 1,2,5-oxadiazole (furazan) core. The oxadiazole is electron-deficient, enhancing thermal stability and energetic properties, whereas the pyrazole in the target compound offers hydrogen-bond donor/acceptor versatility .

- Applications : Oxadiazoles are prominent in high-energy materials (e.g., explosives, propellants) due to their high density and stability . In contrast, pyrazole-pyrrolidine hybrids are more commonly explored in medicinal chemistry.

| Parameter | Target Compound | 4-(2,5-Dimethylpyrrolyl)oxadiazol-3-amine |

|---|---|---|

| Core Heterocycle | Pyrazole | 1,2,5-Oxadiazole |

| Electron Density | Moderate (aromatic) | Low (electron-deficient) |

| Primary Applications | Pharmaceuticals | Energetic Materials |

| Bioactivity | Potential antibacterial (inferred) | Limited (non-pharmaceutical focus) |

1-(2,5-Dimethylphenyl)-1H-pyrazol-3-amine

- Structural Differences: Substitutes the pyrrolidine ring with a 2,5-dimethylphenyl group.

| Parameter | Target Compound | 1-(2,5-Dimethylphenyl)pyrazol-3-amine |

|---|---|---|

| Solubility (Predicted) | Moderate (amine enhances solubility) | Low (hydrophobic phenyl) |

| Conformational Flexibility | High (pyrrolidine) | Low (rigid phenyl) |

| Bioactivity Relevance | Higher (flexibility + H-bonding) | Lower (limited interaction sites) |

(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine Dihydrochloride

- Structural Differences : Incorporates a nitrobenzyl group instead of dimethylpyrazole. The nitro group is strongly electron-withdrawing, altering electronic properties and reactivity.

- Safety and Stability : Nitro groups may increase toxicity and instability under certain conditions. The target compound’s dimethylpyrazole substituent likely improves metabolic stability .

| Parameter | Target Compound | (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine |

|---|---|---|

| Electronic Effects | Neutral (methyl groups) | Electron-withdrawing (nitro) |

| Toxicity | Likely lower | Higher (nitro group hazards) |

| Metabolic Stability | Higher | Lower (reactive nitro) |

Pyrrolidine Derivatives with Antibacterial Activity (e.g., 7a-q in )

- Structural Similarities : Share the pyrrolidine-3-amine core but differ in substituents (e.g., bromophenyl, benzyl groups).

- Bioactivity : Analogs exhibit antibacterial effects against E. coli and Bacillus, with ADME profiles suggesting oral bioavailability. The target compound’s dimethylpyrazole may enhance binding to bacterial targets through π-π stacking or hydrophobic interactions .

| Parameter | Target Compound | Pyrrolidine Analog 7a-q |

|---|---|---|

| Antibacterial Efficacy | Not tested (inferred potential) | Confirmed (agar diffusion assays) |

| Oral Bioavailability | Likely high (Lipinski compliance) | High (7a, 7b, 7e-h, etc.) |

| Substituent Impact | Pyrazole (H-bonding) | Bromophenyl (steric effects) |

Biological Activity

1-(2,5-Dimethylpyrazol-3-yl)pyrrolidin-3-amine is a heterocyclic compound that combines a pyrazole and a pyrrolidine ring structure. This unique combination positions it as a promising candidate in medicinal chemistry, particularly in drug discovery due to its potential biological activities. The biological activity of this compound has been explored through various studies, revealing its potential in therapeutic applications.

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₁₃N₅

- Molecular Weight : 177.23 g/mol

- CAS Number : 2155546-36-2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The pyrazole moiety is known for its ability to interact with various enzymes and receptors, while the pyrrolidine ring enhances binding affinity and selectivity. This dual functionality may allow the compound to modulate biological pathways effectively.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that related pyrazole compounds showed inhibitory effects on cancer cell lines, particularly targeting BRAF(V600E) and EGFR pathways . The structural similarity suggests that this compound may also possess similar antitumor efficacy.

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound may inhibit key inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been documented extensively. Studies have shown that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities . Given its structural attributes, this compound could be explored for similar antimicrobial properties.

Study 1: Antitumor Efficacy

In a recent investigation, several pyrazole derivatives were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with pyrazole rings displayed notable cytotoxicity, leading to apoptosis in cancer cells. The study highlighted the potential of these compounds as adjuncts to traditional chemotherapy agents like doxorubicin .

Study 2: Anti-inflammatory Effects

A study focused on the evaluation of various pyrazole derivatives found that certain compounds significantly reduced inflammation markers in vitro. These findings suggest that this compound may also exhibit similar anti-inflammatory effects, warranting further investigation into its therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Pyrazole-Pyrrolidine | Antitumor, Anti-inflammatory |

| 3,5-Dimethylpyrazole | Pyrazole | Antibacterial, Antifungal |

| Pyrrolidine | Aliphatic amine | General scaffold in drug discovery |

Q & A

Q. How can researchers leverage statistical methods to optimize reaction conditions for derivative synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (catalyst loading, time) and yield.

- Machine learning : Train algorithms on historical reaction data to predict optimal conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.